molecular formula C20H25N3 B379470 (2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine

(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine

Cat. No.: B379470
M. Wt: 307.4g/mol
InChI Key: SLARNFUTJISNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N,N-diethylethanamine

InChI

InChI=1S/C20H25N3/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3

InChI Key

SLARNFUTJISNHU-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of (2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by alkylation with diethylamine to introduce the diethylaminoethyl side chain. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Comparison with Similar Compounds

(2-(2-Benzyl-benzoimidazol-1-yl)-ethyl)-diethyl-amine can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific side chain, which enhances its pharmacokinetic properties and broadens its range of biological activities .

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